4-Iodo-3-nitrobenzamide

Catalog No.
S548575
CAS No.
160003-66-7
M.F
C7H5IN2O3
M. Wt
292.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-3-nitrobenzamide

CAS Number

160003-66-7

Product Name

4-Iodo-3-nitrobenzamide

IUPAC Name

4-iodo-3-nitrobenzamide

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

BSI-201; BSI201; BSI 201; NSC746045; NSC-746045; NSC 746045; ND-71677; NIBA; INO-2BA; SAR-240550; Iniparib

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

Description

The exact mass of the compound Iniparib is 291.93449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Vascular Endothelial Growth Factor (VEGF) Pathway

One of the primary mechanisms of Iniparib is the inhibition of the VEGF pathway. VEGF is a signaling molecule that promotes the development of new blood vessels (angiogenesis) which tumors require for growth and metastasis. Iniparib blocks the activity of proteins involved in the VEGF pathway, such as VEGFR kinases, thereby hindering tumor blood supply and potentially limiting its growth [].

Targeting Poly (ADP-ribose) Polymerase (PARP)

Iniparib also possesses PARP inhibitory activity. PARP is an enzyme involved in DNA repair mechanisms. By inhibiting PARP, Iniparib can increase DNA damage within cancer cells, leading to cell death, particularly in tumors with deficiencies in other DNA repair pathways [].

Preclinical and Clinical Studies

Iniparib has been investigated in preclinical studies using cancer cell lines and animal models. These studies have shown promise in inhibiting tumor growth and improving survival in various cancers, including ovarian, breast, and prostate cancer [, ].

4-Iodo-3-nitrobenzamide, also known as Iniparib, is an organohalogen compound characterized by the presence of iodine and nitro groups on a benzamide structure. Its molecular formula is C₇H₅IN₂O₃. This compound has garnered attention due to its role as a potential chemotherapeutic agent, particularly in the treatment of breast cancer .

The reactivity of 4-iodo-3-nitrobenzamide is influenced by its functional groups. The iodo group enhances nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group at the ortho position. This unique arrangement allows for efficient synthesis and transformation into other derivatives . The compound can undergo reduction to form 4-iodo-3-nitrosobenzamide and subsequently to 4-iodo-3-aminobenzamide, which are also biologically active .

4-Iodo-3-nitrobenzamide exhibits significant cytotoxic properties against various tumor cells. Its mechanism of action involves the reduction of the nitro group to a nitroso derivative within tumor cells, leading to selective apoptosis of malignant cells. This process is enhanced by the presence of glutathione and correlates with the inactivation of poly(ADP-ribose) polymerase, a key enzyme in DNA repair pathways . Importantly, studies have shown that it does not exhibit toxicity at therapeutic doses in animal models .

The synthesis of 4-iodo-3-nitrobenzamide typically involves the following steps:

  • Formation of Methyl Ester: 4-Iodo-3-nitrobenzoic acid is first converted into its methyl ester.
  • Amidation: The methyl ester is then treated with ammonia gas in a suitable solvent (commonly methanol) to yield 4-iodo-3-nitrobenzamide.
  • Crystallization: The final product is purified through crystallization methods that avoid toxic solvents like acetonitrile, achieving high purity levels (>99%) .

4-Iodo-3-nitrobenzamide has primarily been investigated for its potential as an anticancer agent. It is currently undergoing clinical trials for the treatment of breast cancer and may be used in combination with other chemotherapeutic agents like irinotecan . Additionally, its unique mechanism makes it a candidate for further research in targeted cancer therapies.

Interaction studies have shown that 4-iodo-3-nitrobenzamide can effectively interact with cellular components such as glutathione, leading to the formation of reactive intermediates that contribute to its cytotoxic effects. These interactions are crucial for understanding how this compound can selectively target tumor cells while sparing normal tissues .

Several compounds share structural similarities with 4-iodo-3-nitrobenzamide, including:

Compound NameStructure FeaturesUnique Properties
4-NitrobenzamideNitro group on benzamideLacks iodine; less potent against tumors
4-Iodo-2-nitroanilineIodo and nitro groups on anilineDifferent amine structure; varied reactivity
3-Iodo-4-nitrobenzoic acidIodo and nitro groups on benzoic acidDifferent positioning of functional groups
4-Bromo-3-nitrobenzamideBromo instead of iodoGenerally less effective than iodinated analogs

The uniqueness of 4-iodo-3-nitrobenzamide lies in its specific combination of iodine and nitro groups that enhance its biological activity and therapeutic potential against cancer cells compared to these similar compounds.

4-Iodo-3-nitrobenzamide exhibits crystalline behavior typical of halogenated nitrobenzamide compounds, forming solid-state structures governed by intermolecular hydrogen bonding patterns and halogen-heteroatom interactions [1] [2]. The compound crystallizes as a white to beige powder with characteristic morphological features influenced by the presence of both iodine and nitro substituents [3] [4].

The molecular conformation in the crystalline state demonstrates non-planar geometry, with the nitro group and iodine atom positioned on opposite edges of the elongated molecular framework [1]. This spatial arrangement is typical of substituted benzamide derivatives where direction-specific intermolecular forces overcome rotational barriers associated with bonds linking aromatic rings to the central amide spacer unit [1] [2].

Crystallographic studies of related iodinated nitrobenzamide systems reveal that these compounds form three-dimensional framework structures through combinations of N-H···O hydrogen bonds, C-H···O hydrogen bonds, and iodo···nitro interactions [1] [2]. In isomeric nitroiodobenzamide compounds, the supramolecular structures are characterized by:

Interaction TypeCharacteristicsStructural Role
N-H···O hydrogen bondsPrimary amide interactionsFormation of C(4) chains typical of carboxamides [1]
C-H···O hydrogen bondsSecondary stabilizationGeneration of complex ring motifs [1]
Iodo···nitro interactionsTwo-center halogen bondingFramework connectivity [1] [2]
Aromatic π-π stackingRing-centroid separations ~3.7 ÅAdditional structural stabilization [2]

The crystal packing is further stabilized by iodo···carbonyl interactions, with typical I···O contact distances falling within the range of van der Waals radii sum, indicating significant intermolecular attraction [1]. These interactions contribute to the formation of extended network structures that influence the compound's solid-state properties.

Spectroscopic Profiles: $$ ^1H $$-Nuclear Magnetic Resonance, $$ ^{13}C $$-Nuclear Magnetic Resonance, and Infrared Signatures

Nuclear Magnetic Resonance Spectroscopy

The $$ ^1H $$-Nuclear Magnetic Resonance spectrum of 4-Iodo-3-nitrobenzamide in deuterated chloroform exhibits characteristic aromatic and amide resonances consistent with its substitution pattern [5] [6]. The aromatic protons appear as distinct multiplets in the downfield region, reflecting the electronic influence of both electron-withdrawing nitro and iodine substituents.

The chemical shift assignments for the aromatic region demonstrate the deshielding effects of the nitro group at the 3-position and the halogen at the 4-position, resulting in characteristic splitting patterns. The amide protons typically appear as a broadened singlet, consistent with primary benzamide functionality [5].

$$ ^{13}C $$-Nuclear Magnetic Resonance spectroscopy provides detailed insight into the electronic environment of carbon atoms within the aromatic framework. The carbonyl carbon exhibits characteristic resonance around 165-170 ppm, while aromatic carbons show distinct chemical shifts influenced by the substituent effects [7] [8]. The carbon bearing the iodine substituent appears significantly upfield compared to other aromatic carbons due to the heavy atom effect characteristic of iodinated aromatic compounds.

Infrared Spectroscopy

The infrared spectrum of 4-Iodo-3-nitrobenzamide displays characteristic vibrational frequencies that provide structural confirmation and functional group identification. Key spectroscopic features include:

Functional GroupFrequency Range (cm⁻¹)Assignment
N-H stretch (amide)3300-3500Primary amide stretching vibrations [9]
C=O stretch (amide)1650-1680Amide I band [9]
N-O stretch (nitro)1520-1580, 1340-1380Asymmetric and symmetric nitro stretching [9]
C-H stretch (aromatic)3000-3100Aromatic C-H stretching modes [9]
C=C stretch (aromatic)1580-1620Aromatic ring vibrations [9]

The nitro group exhibits its characteristic dual absorption pattern with asymmetric stretching around 1520-1580 cm⁻¹ and symmetric stretching in the 1340-1380 cm⁻¹ region [9]. The amide functionality shows the typical amide I band around 1650-1680 cm⁻¹, with N-H stretching vibrations appearing in the 3300-3500 cm⁻¹ range [9].

The influence of heavy atom substitution (iodine) may result in subtle frequency shifts and intensity modifications compared to non-halogenated analogs, reflecting the altered electronic environment and molecular vibrations [10].

Thermal Behavior: Melting Point and Differential Scanning Calorimetry

4-Iodo-3-nitrobenzamide exhibits thermal properties characteristic of substituted aromatic amides, with thermal stability influenced by the presence of both nitro and iodo substituents. The compound demonstrates solid-state thermal behavior that reflects its intermolecular interactions and crystal packing arrangements.

Based on related nitrobenzamide systems, the thermal profile typically shows melting point ranges consistent with crystalline aromatic compounds bearing electron-withdrawing substituents [11] . Comparative thermal data for similar nitrobenzamide derivatives indicate:

CompoundMelting Point (°C)Reference
3-Nitrobenzamide140-143 [11]
4-Nitrobenzamide200-204
4-Iodo-3-nitrobenzamideEstimated 160-180 [3] [13]

Differential Scanning Calorimetry analysis of structurally related compounds reveals characteristic thermal transitions that reflect crystal polymorphism and thermal decomposition pathways [14] [15]. The DSC thermogram typically exhibits:

  • Melting endotherm: Sharp endothermic peak corresponding to crystal-to-liquid transition
  • Decomposition events: Exothermic processes at elevated temperatures due to nitro group decomposition
  • Glass transition behavior: Potential amorphous phase formation upon rapid cooling

The thermal stability of 4-Iodo-3-nitrobenzamide is enhanced by intermolecular hydrogen bonding and halogen interactions within the crystal lattice, requiring higher temperatures for melting compared to unsubstituted benzamide analogs [14].

Storage recommendations specify temperature control below -20°C in sealed, dry conditions to prevent thermal degradation and maintain compound integrity [3] [16].

Solubility Parameters in Polar and Nonpolar Solvent Systems

The solubility profile of 4-Iodo-3-nitrobenzamide reflects the amphiphilic nature of the molecule, containing both polar (amide, nitro) and nonpolar (aromatic, iodine) structural elements. The compound exhibits limited aqueous solubility typical of aromatic systems with significant hydrophobic character.

Polar Solvent Systems

4-Iodo-3-nitrobenzamide demonstrates enhanced solubility in polar aprotic solvents that can accommodate both hydrogen bonding and dipolar interactions. Documented solubility data indicates:

SolventSolubilityMechanism
Dimethyl sulfoxide (DMSO)5 mg/mL (clear solution)Strong hydrogen bond acceptance and dipolar interactions [3]
MethanolModerate solubilityHydrogen bonding with amide functionality [17]
EthanolModerate solubilitySimilar hydrogen bonding capacity to methanol [17]
N,N-DimethylformamideHigh solubilityExcellent amide solvation properties [17]

The DMSO solubility of 5 mg/mL represents one of the highest documented solubilities for this compound, attributed to DMSO's exceptional hydrogen bond accepting ability and capacity to stabilize both the amide and nitro functionalities through dipolar interactions [3].

Nonpolar Solvent Systems

The solubility in nonpolar solvents is significantly limited due to the polar nature of both amide and nitro functional groups. The aromatic framework and iodine substituent provide some lipophilic character, but insufficient to overcome the hydrophilic contributions:

Solvent ClassSolubility CharacteristicsLimiting Factors
Aliphatic hydrocarbonsVery low solubilityLack of hydrogen bonding capability [17]
Aromatic hydrocarbonsLow to moderate solubilityLimited π-π interactions with benzene ring [17]
Chlorinated solventsModerate solubilitySome dipolar interactions possible [17]

Predictive Solubility Parameters

Computational modeling of structurally related compounds suggests LogP values in the range of 1.8-2.1, indicating moderate lipophilicity balanced by polar functional groups [17]. The predicted aqueous solubility falls within the "poorly soluble" category typical of substituted aromatic compounds with multiple polar substituents [18] [19].

Formulation studies have explored surfactant-enhanced solubility approaches to improve aqueous dispersibility for potential pharmaceutical applications, demonstrating the practical importance of understanding solubility limitations [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.93449 g/mol

Monoisotopic Mass

291.93449 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ZWI7KHK8F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, iniparib appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP1 [HSA:142] [KO:K24070]

Pictograms

Irritant

Irritant

Other CAS

160003-66-7

Wikipedia

Iniparib

Dates

Last modified: 08-15-2023
1: Pal SK, Childs BH, Pegram M. Triple negative breast cancer: unmet medical needs. Breast Cancer Res Treat. 2010 Dec 15. [Epub ahead of print] PubMed PMID: 21161370.
2: Liang H, Tan AR. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer. IDrugs. 2010 Sep;13(9):646-56. Review. PubMed PMID: 20799148.
3: He JX, Yang CH, Miao ZH. Poly(ADP-ribose) polymerase inhibitors as promising cancer therapeutics. Acta Pharmacol Sin. 2010 Sep;31(9):1172-80. Epub 2010 Aug 2. PubMed PMID: 20676117.
4: Maxmen A. Beyond PARP inhibitors: agents in pipelines target DNA repair mechanisms. J Natl Cancer Inst. 2010 Aug 4;102(15):1110-1. Epub 2010 Jul 28. PubMed PMID: 20668266.
5: Hashimoto K, Tamura K. [Breakthrough breast cancer treatment--PARP inhibitor, BRCA, and triple negative breast cancer]. Gan To Kagaku Ryoho. 2010 Jul;37(7):1187-91. Review. Japanese. PubMed PMID: 20647696.
6: Gartner EM, Burger AM, Lorusso PM. Poly(adp-ribose) polymerase inhibitors: a novel drug class with a promising future. Cancer J. 2010 Mar-Apr;16(2):83-90. Review. PubMed PMID: 20404603.
7: Pal SK, Mortimer J. Triple-negative breast cancer: novel therapies and new directions. Maturitas. 2009 Aug 20;63(4):269-74. Epub 2009 Jul 25. Review. PubMed PMID: 19632796.
8: BiPar Sciences presents interim phase 2 results for PARP inhibitor BSI-201 at San Antonio Breast Cancer Symposium. Cancer Biol Ther. 2009 Jan;8(1):2-3. PubMed PMID: 19455741.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.
10: Bauer PI, Mendeleyeva J, Kirsten E, Comstock JA, Hakam A, Buki KG, Kun E. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochem Pharmacol. 2002 Feb 1;63(3):455-62. PubMed PMID: 11853696.
11: Kirsten E, Kun E. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). Int J Mol Med. 2000 Mar;5(3):279-81. PubMed PMID: 10677569.
12: Mendeleyev J, Kirsten E, Hakam A, Buki KG, Kun E. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochem Pharmacol. 1995 Aug 25;50(5):705-14. PubMed PMID: 7669074.
13: Chuang AJ, Killam KF Jr, Chuang RY, Mendeleyev J, Kun E. Comparison of the cytotoxic and antiretroviral effects of 3-nitrosobenzamide and 4-iodo-3-nitrobenzamide. Proc West Pharmacol Soc. 1994;37:117-9. PubMed PMID: 7527151.

Explore Compound Types